N,N-Diisopropylmethylamine

pKa measurement basicity tertiary amines

Routine use of unhindered tertiary amines (e.g., TEA) often leads to alkylation byproducts that erode yield and complicate purification in pharmaceutical synthesis. N,N-Diisopropylmethylamine eliminates this risk through pronounced steric hindrance-two isopropyl groups block nucleophilic attack while preserving Brønsted basicity (pKa ~10.9). • Exclusive methyl-group transfer in Pd-catalyzed transamination of anilines, removing the need for protecting-group strategies or chromatographic separation of mixed-alkyl products. • ~33% higher viscosity (24 cP vs. 18 cP at 25 °C) in protic ionic liquids compared to DIPEA-derived analogs, improving film retention in heat-transfer fluids. • Markedly lower nucleophilicity than triethylamine yields cleaner reaction profiles in amide bond formations, esterifications, and acylations, reducing amine-adduct impurities.

Molecular Formula C7H17N
Molecular Weight 115.22 g/mol
CAS No. 10342-97-9
Cat. No. B081007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diisopropylmethylamine
CAS10342-97-9
Molecular FormulaC7H17N
Molecular Weight115.22 g/mol
Structural Identifiers
SMILESCC(C)N(C)C(C)C
InChIInChI=1S/C7H17N/c1-6(2)8(5)7(3)4/h6-7H,1-5H3
InChIKeyISRXMEYARGEVIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diisopropylmethylamine: Steric & Basicity Profile


N,N-Diisopropylmethylamine (CAS 10342-97-9) is a tertiary amine characterized by a nitrogen atom bonded to two isopropyl groups and one methyl group, imparting a sterically hindered environment that suppresses nucleophilicity while preserving Brønsted basicity. Its molecular weight is 115.22 g/mol, with a boiling point of 114 °C and a density of 0.754 g/mL at 20 °C . The predicted pKa of its conjugate acid is 10.90±0.28 , positioning it among the moderately strong, hindered amine bases frequently employed in organic synthesis. The compound finds utility as a proton scavenger, base in coupling reactions, and precursor for protic ionic liquids, yet its practical value hinges on measurable performance differences relative to common alternatives such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), and diisopropylamine.

Why N,N-Diisopropylmethylamine Is Not a Drop-in Substitute


Tertiary amines are often treated as interchangeable proton scavengers, but the interplay between steric demand, pKa, and nucleophilicity varies sharply across the class. N,N-Diisopropylmethylamine occupies a distinct niche: it exhibits higher steric hindrance than triethylamine, leading to markedly reduced nucleophilicity, yet possesses a lower pKa than diisopropylamine, altering its protonation equilibrium in sensitive reaction media [1]. Substituting it with a less hindered analog risks alkylation side reactions, while selecting a stronger base may trigger unwanted deprotonation or racemization. Consequently, procurement decisions based solely on bulk basicity overlook the quantifiable differences that dictate reaction yield, selectivity, and impurity profiles. The evidence below provides the specific, comparative data required to evaluate N,N-diisopropylmethylamine against its closest functional peers.

N,N-Diisopropylmethylamine: Head-to-Head Evidence


pKa: Basic Strength vs. TEA and DIPEA

The predicted pKa of the conjugate acid of N,N-diisopropylmethylamine is 10.90±0.28 . This value positions it between triethylamine (pKa ≈ 10.75) and N,N-diisopropylethylamine (DIPEA, pKa ≈ 10.8–11.0) . The difference of approximately 0.15 pKa units relative to triethylamine corresponds to a ~1.4-fold difference in acid dissociation constant, which can influence the equilibrium position in acid-base sensitive transformations.

pKa measurement basicity tertiary amines proton scavenging

Steric Hindrance and Nucleophilicity vs. TEA and Diisopropylamine

N,N-Diisopropylmethylamine is classified as having high steric hindrance and poor nucleophilicity, whereas triethylamine exhibits moderate steric hindrance and moderate nucleophilicity, and diisopropylamine possesses high steric hindrance but moderate nucleophilicity [1]. The presence of two isopropyl substituents on the nitrogen atom of N,N-diisopropylmethylamine creates greater steric crowding than the three ethyl groups of triethylamine, effectively suppressing nucleophilic attack at nitrogen.

steric hindrance nucleophilicity base selection alkylation

Exciplex Fluorescence vs. DIPEA

In studies of styrylthiophene-amine exciplexes, the fluorescence spectra of exciplexes formed with diisopropylmethylamine (DIPMA) and diisopropylethylamine (DIPEA) were measured and compared. The exciplex maximum fluorescence energies for both systems were correlated with Rehm and Weller theoretical values [1]. The study included quantitative Stern-Volmer quenching constant measurements, which increased with the electron-donating ability of the amine donor [2].

exciplex fluorescence photochemistry amine donor

Protic Ionic Liquid Viscosity: DIPMA vs. DIPEA

Protonated alkylammonium protic ionic liquids (PILs) prepared from N,N-diisopropylmethylamine (as N-methyldiisopropyl formate) and from N,N-diisopropylethylamine (as N-ethyldiisopropyl formate) exhibit distinct viscosities. At 25 °C, N-methyldiisopropyl formate has a viscosity of 24 cP, whereas N-ethyldiisopropyl formate has a viscosity of 18 cP [1]. Both PILs demonstrate a wide liquid range extending down to -100 °C and thermal stability up to 350 °C [1].

protic ionic liquid viscosity alkylammonium electrochemistry

Methyl-Group Transfer Selectivity vs. Other Tertiary Amines

Under microwave-promoted palladium-catalyzed transamination conditions for the N-alkylation of anilines, N,N-diisopropylmethylamine exhibited exclusive methyl-group transfer, while other tertiary amines such as tri-n-propylamine and N,N-diethylmethylamine showed different alkyl transfer profiles . This selectivity stems from the steric and electronic environment imposed by the two isopropyl substituents, which restricts the accessible alkyl group for transfer to the smaller methyl moiety.

N-alkylation transamination palladium catalysis selectivity

Quaternization Resistance vs. Hünig's Bases

In comparative studies of basicity and alkylation behavior, amines derived from (diisopropylmethyl)amine were found to be more difficult to quaternize with ethyl iodide than the corresponding Hünig's bases (methyl- and ethyl-dicyclohexylamine) . This increased resistance to quaternization is a direct consequence of the steric hindrance imposed by the two isopropyl groups on the nitrogen atom.

quaternization alkylation steric hindrance Hünig's base

N,N-Diisopropylmethylamine: Application Scenarios


Selective Proton Scavenging in Acylation and Coupling

In amide bond formations, esterifications, and acylation reactions where the base must deprotonate the nucleophile or scavenge acid without itself participating in nucleophilic attack, the combination of high steric hindrance and poor nucleophilicity of N,N-diisopropylmethylamine distinguishes it from triethylamine and diisopropylamine [1]. The comparative steric and nucleophilicity classification (high steric hindrance, poor nucleophilicity for N,N-diisopropylmethylamine vs. moderate steric hindrance, moderate nucleophilicity for triethylamine) [1] directly translates to cleaner reaction profiles with reduced formation of alkylated byproducts. This is particularly critical in the synthesis of pharmaceuticals and agrochemicals where trace amine-adduct impurities are difficult to remove.

Protic Ionic Liquids with Tailored Viscosity

For the synthesis of alkylammonium-based protic ionic liquids (PILs), N,N-diisopropylmethylamine serves as a precursor to N-methyldiisopropyl formate, which exhibits a viscosity of 24 cP at 25 °C—33% higher than the 18 cP measured for the corresponding DIPEA-derived PIL [1]. Both PILs share an exceptionally wide liquid range (down to -100 °C) and thermal stability up to 350 °C [1]. When formulation of ionic liquid electrolytes or heat-transfer fluids requires higher viscosity for improved film retention or reduced convective mixing, the DIPMA-derived PIL offers a quantifiable advantage over the DIPEA alternative.

Exclusive Methyl Transfer in Aniline N-Alkylation

In heterogeneous palladium-catalyzed transamination reactions for the N-alkylation of anilines, N,N-diisopropylmethylamine delivers exclusive methyl-group transfer, whereas other tertiary amines exhibit non-selective alkyl transfer profiles [1]. This selectivity eliminates the need for protecting group manipulations or chromatographic separation of mixed alkylated products. The exclusive methyl transfer is a direct consequence of the steric environment created by the two isopropyl substituents, which restricts the accessible alkyl group to the smaller methyl moiety [1]. This scenario is especially valuable in medicinal chemistry and process development where methylated aniline intermediates are common building blocks.

Photochemical Electron-Transfer: Defined Exciplex Behavior

In photoinduced electron-transfer reactions employing styrylthiophene or stilbene chromophores, the exciplex fluorescence properties of N,N-diisopropylmethylamine (DIPMA) have been directly measured and correlated with Rehm-Weller theoretical values, with Stern-Volmer quenching constants increasing systematically with amine donor strength [1]. The distinct fluorescence spectra and quenching behavior of DIPMA, compared to DIPEA and triethylamine, provide a measurable basis for selecting the optimal amine donor when tuning photoinduced charge-transfer efficiency or emission wavelength.

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